6-Hydroxy-2-methyl-2H-pyran-3(6H)-one

Maillard Reaction Antioxidant Structure-Activity Relationship

This reactive 2H-pyran-3(6H)-one intermediate is essential for Maillard reaction mechanistic studies, offering a unique scaffold distinct from maltol (4H-pyran-4-one). Its transient nature enables kinetic tracking of flavor/antioxidant generation. Verify the ring system to ensure proper reactivity for your SAR or food chemistry research. Ideal for synthesizing 6-substituted derivatives.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 41728-14-7
Cat. No. B3328082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
CAS41728-14-7
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1C(=O)C=CC(O1)O
InChIInChI=1S/C6H8O3/c1-4-5(7)2-3-6(8)9-4/h2-4,6,8H,1H3
InChIKeyPLYSJDAYJMFETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2-methyl-2H-pyran-3(6H)-one: Chemical Identity and Research-Grade Sourcing


6-Hydroxy-2-methyl-2H-pyran-3(6H)-one (CAS 41728-14-7) is an organic heterocyclic compound belonging to the pyranone class, characterized by a six-membered dihydropyran ring containing an oxygen atom, a hydroxyl group at the C6 position, and a methyl substituent at C2 [1]. With a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol, this compound is a reactive intermediate in Maillard chemistry and a structural scaffold for bioactivity studies [2]. It is NOT synonymous with maltol (2-methyl-3-hydroxy-4H-pyran-4-one; CAS 118-71-8), which belongs to the 4H-pyran-4-one (γ-pyrone) class rather than the 2H-pyran-3(6H)-one class [3]. This structural distinction carries significant implications for redox behavior, complexation chemistry, and application suitability.

Procurement Risk: Why Generic Pyranone Substitution Compromises 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one Applications


The 2H-pyran-3(6H)-one scaffold differs fundamentally from the more common 4H-pyran-4-one (γ-pyrone) framework in terms of ring saturation, oxidation state, and reactive functionality [1]. This compound serves as a Maillard-derived reactive intermediate that can undergo further transformations to generate diverse flavor-active and antioxidant species—a role that structurally distinct analogs such as maltol (a stable γ-pyrone flavor enhancer) or DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one; a fully substituted 4H-pyran-4-one) cannot replicate [2]. Generic procurement of any pyranone-class compound without verifying the exact ring system and substitution pattern may lead to complete loss of the desired intermediate reactivity in Maillard model systems or divergent bioactivity profiles in screening campaigns.

Quantitative Evidence Guide: 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in Maillard Chemistry, Antioxidant Studies, and Synthesis


Structural Basis for Divergent Antioxidant Activity: 2H-Pyran-3(6H)-one vs. 4H-Pyran-4-one Scaffolds

While direct quantitative antioxidant data for 6-hydroxy-2-methyl-2H-pyran-3(6H)-one are not currently available in the peer-reviewed literature, class-level inference from closely related Maillard-derived pyranones demonstrates that the 2H-pyran-3(6H)-one scaffold confers distinct radical-scavenging behavior compared to 4H-pyran-4-ones. In DPPH radical-scavenging assays, 4-hydroxy-3,6-dimethyl-2H-pyrane-2-one—a 2-pyrone bearing structural homology to the target compound—scavenged approximately 1.5–1.8 equivalents of DPPH radical in organic solvents and 3.5–3.9 equivalents in aqueous buffer [1]. In contrast, maltol (a 4H-pyran-4-one) exhibited an IC₅₀ of >7 mM in the DPPH assay, indicating negligible antiradical activity in this system [2]. This difference is mechanistically attributable to the distinct ring oxidation states and enol/enol-ether functionalities present in the 2H-pyran-3(6H)-one framework.

Maillard Reaction Antioxidant Structure-Activity Relationship

Maillard Reaction Intermediate Specificity: 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one vs. DDMP

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one functions as a transient reactive intermediate in Maillard reaction cascades, a role documented in the heat treatment of milk where its glycosylated derivative (4-O-β-D-galactopyranosyl-2-hydroxy-2-methyl-2H-pyran-3(6H)-one) forms in amounts proportional to heat stress severity [1]. In contrast, DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one) is a more stable, fully substituted 4H-pyran-4-one end-product that accumulates and persists in Maillard reaction mixtures, contributing to antioxidant properties of the final product [2]. The structural divergence—partial unsaturation and C6 hydroxyl in the target compound versus full saturation and C3,C5 dihydroxyl in DDMP—dictates fundamentally different reaction fates: the target compound is poised for further condensation, rearrangement, or glycosylation, whereas DDMP represents a terminal Maillard product with established DPPH IC₅₀ values of 241.6 μg/mL [3].

Maillard Reaction Flavor Chemistry Reactive Intermediates

Synthetic Accessibility: Multi-Gram Preparation via Kao Corporation Process

6-Hydroxy-2-methyl-2H-pyran-3(6H)-one can be synthesized via the Kao Corporation process, which involves the reaction of an aldehyde with isoprenol to yield a mixture of pyran and hydroxypyran products [1]. This solvent-free methodology offers distinct advantages for scale-up relative to alternative routes. In comparison, maltol (a 4H-pyran-4-one analog) is industrially prepared via oxidative conversion of 1-(2-furyl)-1-ethanol using halogen oxidants followed by hydrolysis, a process that requires careful control of halogen stoichiometry and generates halogenated waste streams [2]. The isoprenol-based route to 6-hydroxy-2-methyl-2H-pyran-3(6H)-one avoids halogen chemistry, potentially reducing purification burden and environmental compliance costs for larger-scale procurement.

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Optimal Application Scenarios for 6-Hydroxy-2-methyl-2H-pyran-3(6H)-one in Research and Development


Maillard Reaction Intermediate Probe for Flavor and Browning Mechanism Studies

This compound is optimally deployed as a reactive intermediate probe in mechanistic Maillard reaction studies, particularly those investigating the transformation of early-stage Amadori products into heterocyclic flavor compounds and melanoidins. Its glycosylated derivative forms in heat-treated milk in amounts proportional to thermal stress severity, making it a valuable marker for heat-load assessment in dairy processing research [1]. Unlike terminal Maillard products such as DDMP, which accumulate as stable end-points, this compound's transient nature enables kinetic studies of intermediate-stage transformations [2].

Structure-Activity Relationship (SAR) Studies of Pyranone-Derived Antioxidants

For SAR campaigns aimed at elucidating the relationship between pyranone ring architecture and radical-scavenging activity, 6-hydroxy-2-methyl-2H-pyran-3(6H)-one provides a critical structural comparator to the more widely studied 4H-pyran-4-one (γ-pyrone) class. As demonstrated by class-level data on related 2-pyrones, the 2H-pyran-3(6H)-one scaffold can exhibit substantially greater antiradical potency than maltol-based 4H-pyran-4-ones under equivalent assay conditions [3]. This compound enables systematic exploration of how ring saturation and enol/enol-ether positioning modulate antioxidant mechanisms.

Process Chemistry Optimization and Heterocyclic Building Block Synthesis

The compound serves as a strategic intermediate for synthesizing more complex 6-substituted 2H-pyran-3(6H)-ones, which function as precursors to γ-pyrones of pharmaceutical and agrochemical interest [4]. The Kao Corporation solvent-free isoprenol-based synthetic route offers a scalable, halogen-free alternative to traditional oxidative methods used for related pyranones [5], making this compound an attractive starting material for process chemistry optimization studies and for generating diverse pyranone libraries via C6 functionalization.

Food Chemistry Research on Heat-Induced Flavor Precursors

In food chemistry research focused on thermally generated flavor compounds, this pyranone serves as a key intermediate linking carbohydrate degradation pathways to volatile flavor-active species. Its formation from carbohydrate fragmentation during thermal processing positions it as a valuable analytical standard for tracking Maillard reaction progression in model food systems [6]. Unlike maltol, which is primarily used as an added flavor enhancer rather than a mechanistic probe, this compound enables investigation of endogenous flavor precursor chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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